1-(Bromomethyl)-1-methylcyclobutane

Catalog No.
S992410
CAS No.
98775-14-5
M.F
C6H11B
M. Wt
163.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-methylcyclobutane

CAS Number

98775-14-5

Product Name

1-(Bromomethyl)-1-methylcyclobutane

IUPAC Name

1-(bromomethyl)-1-methylcyclobutane

Molecular Formula

C6H11B

Molecular Weight

163.06 g/mol

InChI

InChI=1S/C6H11Br/c1-6(5-7)3-2-4-6/h2-5H2,1H3

InChI Key

BHJMIRNMEIFCGF-UHFFFAOYSA-N

SMILES

CC1(CCC1)CBr

Canonical SMILES

CC1(CCC1)CBr
  • Synthesis of Cyclopropanes Field: Organic Chemistry Application: Bromomethyl compounds have been used in the synthesis of cyclopropanes. Method: The specific methods of application or experimental procedures would depend on the particular synthesis route chosen. Typically, this involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions. Results: The outcome is the formation of cyclopropane structures, which are important in various areas of chemistry.
  • Synthesis of Heterocycles Field: Organic Chemistry Application: Bromomethyl compounds are used in the synthesis of heterocycles. Method: Again, the specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions. Results: The outcome is the formation of heterocyclic structures, which are key components in a wide range of chemical compounds, including many pharmaceuticals.
  • Synthesis of Other Organic Compounds Field: Organic Chemistry Application: Bromomethyl compounds are used in the synthesis of a wide range of other organic compounds. Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions. Results: The outcome is the formation of a wide range of organic compounds, which have numerous applications in various fields.

1-(Bromomethyl)-1-methylcyclobutane, with the chemical formula C6_6H11_{11}Br and CAS number 98775-14-5, is an organic compound classified as a halomethylcyclobutane. This compound features a cyclobutane ring, which is a four-membered carbon structure, with a bromomethyl group (–CH2_2Br) and a methyl group (–CH3_3) attached to adjacent carbon atoms of the ring. The presence of these functional groups makes 1-(Bromomethyl)-1-methylcyclobutane a versatile intermediate in organic synthesis, particularly due to the reactivity of the bromomethyl group, which can participate in various nucleophilic substitution reactions .

  • Nucleophilic Substitution: The bromine atom in the bromomethyl group can be substituted by nucleophiles. For instance, reacting 1-(Bromomethyl)-1-methylcyclobutane with an alcohol in the presence of a base can yield ethers.
  • Elimination Reactions: Under acidic or basic conditions, this compound can undergo elimination reactions, resulting in the formation of alkenes through the loss of hydrogen bromide (HBr) .
  • Cycloaddition: There is potential for cycloaddition reactions due to the strained nature of the cyclobutane ring, which can lead to the formation of larger cyclic structures.

Several methods exist for synthesizing 1-(Bromomethyl)-1-methylcyclobutane:

  • Alkylation Reactions: A common method involves alkylating cyclobutane with bromomethane in the presence of a suitable base. This reaction introduces the bromomethyl group onto the cyclobutane ring.
  • Halogenation of Cyclobutane Derivatives: Starting from 1-methylcyclobutane, halogenation can be performed using bromine or other halogenating agents under controlled conditions to introduce the bromomethyl substituent .

The primary application of 1-(Bromomethyl)-1-methylcyclobutane lies in its role as an intermediate in organic synthesis. It can be utilized to create various derivatives that may have applications in pharmaceuticals, agrochemicals, and materials science. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing more complex organic molecules.

Several compounds share structural similarities with 1-(Bromomethyl)-1-methylcyclobutane. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-1-methylcyclobutaneBromine on a methyl-substituted cyclobutaneLacks additional functional groups
1-(Chloromethyl)-1-methylcyclobutaneChlorine instead of bromineDifferent reactivity profile due to chlorine
2-BromocyclobutaneBromine at a different positionPotentially different reaction pathways
3-Bromo-2-methylcyclopentaneBromine on a pentane ringLarger ring size alters strain and reactivity

The unique combination of both bromomethyl and methyl groups on adjacent carbons within the cyclobutane framework distinguishes 1-(Bromomethyl)-1-methylcyclobutane from its analogs, influencing its reactivity and utility in synthetic chemistry .

XLogP3

2.7

Dates

Modify: 2023-08-16

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